2-Amino-4-nitrobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

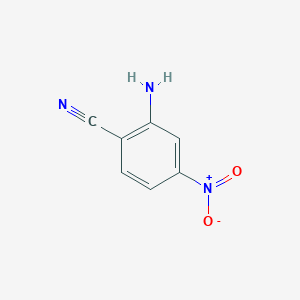

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKYODIBWNIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456854 | |

| Record name | 2-amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87376-25-8 | |

| Record name | 2-amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-nitrobenzonitrile CAS number lookup

CAS Number: 87376-25-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₅N₃O₂. Its structure incorporates an amino group, a nitro group, and a nitrile moiety on a benzene ring, making it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, safety information, a plausible synthetic route, and predicted spectroscopic data.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize available and predicted data to serve as a reference for researchers.

Physical and Chemical Properties

| Property | Value | Source/Reference |

| CAS Number | 87376-25-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 158-163 °C | --INVALID-LINK--[1] |

| Boiling Point | 414.1 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | While specific data is unavailable, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents like methanol and ethanol, with poor solubility in water, similar to other nitrobenzonitriles. | Inferred from related compounds |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino protons (-NH₂) would likely appear as a broad singlet between δ 5.0-6.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected between δ 110-150 ppm. The nitrile carbon (C≡N) is anticipated around δ 115-120 ppm. |

| IR (Infrared) | - N-H stretching (primary amine): 3300-3500 cm⁻¹ (likely two bands) - C≡N stretching (nitrile): 2210-2230 cm⁻¹ - N-O stretching (nitro group): 1475-1550 cm⁻¹ (asymmetric) and 1290-1360 cm⁻¹ (symmetric)[2] - Aromatic C=C stretching: 1580-1620 cm⁻¹ |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 163. Fragmentation may involve the loss of NO₂, CN, or HCN. |

Experimental Protocols

Plausible Synthetic Route: Amination of 2-Chloro-4-nitrobenzonitrile

A common method for the synthesis of aminobenzonitriles is the nucleophilic aromatic substitution of a halogenated precursor. The following is a plausible experimental protocol for the synthesis of this compound from 2-chloro-4-nitrobenzonitrile.

Reaction Scheme:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-nitrobenzonitrile, a key intermediate in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and logical workflows to support research and development activities.

Core Physicochemical Data

Quantitative data for this compound is summarized below. Due to limited direct experimental data for some properties, values for structurally similar isomers are included as predictive estimates.

| Property | Value | Source |

| CAS Number | 87376-25-8 | [1][2][3][4] |

| Molecular Formula | C₇H₅N₃O₂ | [2][3][4] |

| Molecular Weight | 163.14 g/mol | [3] |

| Physical Form | Solid, Powder | [2] |

| Purity | ≥95% - 97% | [2][4] |

| Melting Point | 200-207 °C (for isomer 2-Amino-5-nitrobenzonitrile) | |

| IUPAC Name | This compound | [2] |

| InChI Key | WLKYODIBWNIWDK-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound and related compounds are crucial for reproducible research.

Synthesis of this compound

A plausible synthetic route involves the nitration of 2-amino-4-methoxybenzonitrile.[5] A general protocol is as follows:

-

Dissolution : Dissolve the starting material, 2-amino-4-methoxybenzonitrile, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).[5]

-

Nitration : Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[5]

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Quenching : Carefully pour the reaction mixture onto crushed ice to precipitate the product.[5]

-

Neutralization : Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.[5]

-

Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.[5]

-

Purification : Purify the crude product by column chromatography on silica gel.[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis [6]

-

Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]

-

Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[6]

-

Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]

-

Example HPLC Conditions :

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance)[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [6]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.[6]

-

Acquisition Parameters (¹H NMR) :

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.[6]

-

-

Acquisition Parameters (¹³C NMR) :

-

Pulse Program: Proton-decoupled.

-

A higher number of scans will be required compared to ¹H NMR.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification [6]

-

Instrumentation : An FTIR spectrometer.[6]

-

Sample Preparation :

-

FTIR Acquisition :

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity [7]

-

Instrumentation : A GC system coupled to a mass spectrometer.[7]

-

Sample Preparation : Dissolve the sample in a GC-compatible solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.[6]

-

Example GC-MS Conditions :

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Logical Workflow in Drug Discovery

This compound serves as a valuable building block in medicinal chemistry, particularly as a precursor for the synthesis of quinazoline-based pharmaceuticals, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[8] The following diagram illustrates a logical workflow for its utilization in a drug discovery program.

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

References

2-Amino-4-nitrobenzonitrile molecular structure and weight

An In-depth Technical Guide to 2-Amino-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an organic compound featuring an amino group, a nitro group, and a nitrile group attached to a benzene ring.

Data Presentation

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₅N₃O₂[2][3] |

| Molecular Weight | 163.1 g/mol [2] / 163.14 g/mol [1][3] |

| CAS Number | 87376-25-8[1][2][3][4] |

| Physical Form | Solid[1] |

Experimental Protocols

Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol

This protocol details the partial reduction of 2,4-dinitrophenol using sodium sulfide.

Materials:

-

2,4-dinitrophenol

-

Ammonium chloride

-

Concentrated aqueous ammonia (28%)

-

Sodium sulfide (60% fused)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Steam bath

-

Büchner funnel

-

5-L round-bottomed flask

-

Filtration apparatus

Procedure:

-

In the 5-L three-necked flask, a suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is prepared.

-

With stirring, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added.

-

The mixture is heated to 85°C using a steam bath.

-

The heat source is removed, and the mixture is allowed to cool.

-

At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of approximately 100 g every 5 minutes. The temperature should be maintained between 80-85°C, using a wet cloth to cool the flask if necessary.

-

After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes.

-

The hot mixture is filtered through a preheated Büchner funnel.

-

The filtrate is collected in a 5-L round-bottomed flask and cooled overnight with cold water.

-

The resulting crystals are filtered and pressed to remove excess liquid.

-

The solid is dissolved in 1.5 L of boiling water and acidified with approximately 100 ml of glacial acetic acid.

-

10 g of activated carbon is added, and the solution is heated and filtered while hot.

-

The solution is cooled to 20°C to allow for crystallization.

-

The brown crystals of 2-amino-4-nitrophenol are collected by filtration and dried. The expected yield is 160–167 g (64–67%).[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for a generic nucleophilic aromatic substitution, a common strategy for synthesizing substituted benzonitriles.

Caption: A logical workflow for the synthesis of aminobenzonitrile derivatives.

References

Navigating the Solubility Landscape of 2-Amino-4-nitrobenzonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 2-Amino-4-nitrobenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a framework for systematic data collection and outlines detailed experimental protocols for determining the solubility of this compound.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. The presence of an amino group, a nitro group, and a nitrile moiety suggests a complex solubility profile that is highly dependent on the nature of the solvent. This guide offers standardized methodologies to enable researchers to generate reliable and comparable solubility data.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Protic | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | |||||

| Acetonitrile | |||||

| Aprotic Nonpolar | Toluene | ||||

| Hexane | |||||

| Ethers | Tetrahydrofuran (THF) | ||||

| 1,4-Dioxane | |||||

| Esters | Ethyl Acetate | ||||

| Ketones | Acetone |

Based on the behavior of structurally similar compounds, such as other nitrobenzonitriles, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in nonpolar solvents like hexane.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and widely used technique for generating accurate equilibrium solubility data.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Screw-cap vials or flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Calibrated thermometer

Experimental Workflow

The key steps in the experimental workflow for determining the solubility of this compound are illustrated in the diagram below.

An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₅N₃O₂.[1] Its molecular structure, featuring an amino group, a nitro group, and a nitrile moiety on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the available information on the synthesis, properties, and potential applications of this compound, drawing upon data from analogous compounds due to the limited availability of direct experimental data for the title compound.

Physicochemical and Spectral Data

While extensive experimental data for this compound is not widely published, the following tables summarize its known properties and predicted spectral data based on its chemical structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87376-25-8 | [1][2] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.14 g/mol | [1] |

| Physical Form | Solid | |

| Purity | 95-98% (as commercially available) | [1] |

| IUPAC Name | This compound |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |

| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

Predicted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-NO₂ |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~100 - 105 | Aromatic CH |

| ~95 - 100 | C-CN |

Predicted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

Synthesis and Discovery

The synthesis of this compound can be approached through several plausible routes, primarily involving the nitration of a substituted benzonitrile precursor. The following protocols are adapted from established procedures for structurally related compounds.

Proposed Synthetic Route

A viable pathway to this compound involves the direct nitration of 2-aminobenzonitrile. However, the presence of the activating amino group can lead to challenges in controlling the regioselectivity and potential for over-nitration. A more controlled approach involves the protection of the amino group prior to nitration, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous compounds.[3]

Step 1: Acetylation of 2-Aminobenzonitrile (Protection of Amino Group)

-

Dissolve 2-aminobenzonitrile in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyanophenyl)acetamide.[3]

Step 2: Nitration of N-(2-cyanophenyl)acetamide

-

In a round-bottom flask, dissolve the N-(2-cyanophenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature is maintained between 0 and 5°C.

-

After the addition, continue stirring the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-nitrophenyl)acetamide.[3]

Step 3: Deprotection of the Amino Group

-

Suspend the N-(2-cyano-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached, precipitating the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.[3]

Purification and Characterization

Purification of the crude product is essential to obtain high-purity this compound for subsequent applications.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent will dissolve the compound when hot but not at room temperature.[4] Ethanol or ethanol/water mixtures are often good starting points for compounds of this type.[4]

-

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography on silica gel is an effective technique.[4] A mobile phase of hexane and ethyl acetate with a gradually increasing polarity can be employed.[4]

Characterization Workflow

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4-nitrobenzonitrile (CAS No. 87376-25-8), a chemical intermediate utilized in laboratory and manufacturing settings. Due to the limited availability of extensive toxicological data, a cautious approach is imperative. The following sections detail known hazards, protective measures, and emergency procedures to ensure safe laboratory practices.

Section 1: Hazard Identification and Classification

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

Signal Word: Warning[3]

Pictogram:

-

Exclamation mark[2]

Section 2: Toxicological Summary

Comprehensive toxicological properties of this compound have not been thoroughly investigated.[1] Chronic effects are not well-documented, but prolonged exposure to aromatic nitro compounds may pose risks to the blood, liver, and kidneys.[2] No data is available to classify it as a carcinogen, mutagen, or reproductive toxin.[2]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory or Skin Sensitization | Not classified as a known sensitizer.[2] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[1][2] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Section 3: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table outlines recommended PPE based on general laboratory safety standards for handling hazardous powders.[4][5][6]

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][7][8] | Protects against dust particles and chemical splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. An impervious lab coat or disposable coveralls should be worn.[1][4][5] | Prevents dermal absorption, a potential route of exposure for nitrile compounds. Protects personal clothing from contamination. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used. All respirators must be NIOSH (US) or CEN (EU) approved.[1] | Minimizes inhalation of dust particles. The level of respiratory protection should be based on a risk assessment of the specific laboratory procedure. |

Logical Workflow for Donning and Doffing PPE

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risk.

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid contact with skin and eyes.[1]

-

Prevent the formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][10]

-

The substance is reported to be hygroscopic and should be stored under an inert gas.[1]

Section 5: First Aid Measures

In the event of exposure, immediate medical attention is recommended. Always show the safety data sheet to the attending physician.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a physician.[1][11] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician.[1][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][11] |

First Aid Decision Pathway

Caption: Decision pathway for first aid response following exposure.

Section 6: Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment as detailed in Section 3.[1]

-

Avoid breathing dust, vapors, mist, or gas.[1]

-

Prevent the substance from entering drains.[1]

-

For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.[4][9]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide may be generated.[11][12]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Section 7: Disposal Considerations

Disposal of this compound and its contaminated packaging must be handled as hazardous waste.

-

Method of Disposal: The recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

-

Engage a licensed professional waste disposal service for disposal of this material.[1][4]

-

Do not allow the product to enter drains or waterways.[1]

-

Contaminated packaging should be disposed of as unused product.[1]

Section 8: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on structurally analogous compounds and computational toxicology models. For researchers needing to conduct their own safety assessments, standard OECD guidelines for testing of chemicals should be consulted for methodologies on acute toxicity, skin and eye irritation, and mutagenicity.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

- 1. capotchem.cn [capotchem.cn]

- 2. 3-Amino-4-Nitrobenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 3. This compound | 87376-25-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

2-Amino-4-nitrobenzonitrile: A Technical Guide for Researchers

An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzonitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and safety and handling protocols. Due to the limited availability of published experimental data specific to this compound, this guide also presents predictive information based on closely related analogs to inform potential applications and research directions.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers. It is typically offered in research quantities with purities generally ranging from 95% to over 97%. Researchers interested in procuring this compound should refer to the suppliers listed below for current stock and pricing information.[1][2][3][4][5]

Table 1: Commercial Supplier Overview

| Supplier | Purity | Notes |

| Sigma-Aldrich | 95% | Available through various partner labs.[2] |

| CP Lab Safety | min 97% | Sold for professional manufacturing, research, and industrial use only.[1][3] |

| Oakwood Chemical | Not specified | Provides basic physicochemical data.[4] |

| ChemicalBook | ≥99% | Lists multiple suppliers, primarily based in China.[5] |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87376-25-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3][4] |

| Molecular Weight | 163.13 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Purity | 95% to ≥99% | [2][5] |

| IUPAC Name | This compound | [2] |

| InChI Key | WLKYODIBWNIWDK-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization (Predictive)

While specific, experimentally verified spectra for this compound are not widely published, the following are expected characteristics based on the functional groups present and data from analogous compounds such as other substituted aminonitrobenzenes.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the amino and nitro groups. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[6]

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

First Aid Measures:

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Experimental Protocols (Hypothetical)

Disclaimer: The following experimental protocol is a hypothetical synthesis based on general principles of organic chemistry for the preparation of similar compounds. It has not been experimentally validated for this compound and should be adapted and optimized by qualified researchers.

A plausible synthetic route to this compound could involve the nitration of 2-aminobenzonitrile. However, direct nitration of anilines can be challenging due to the high reactivity of the amino group and its sensitivity to strong acids. A common strategy to overcome this is to first protect the amino group.

Hypothetical Synthesis Workflow:

Caption: A hypothetical three-step synthesis of this compound.

Detailed Hypothetical Methodology:

-

Protection of the Amino Group: 2-Aminobenzonitrile would be reacted with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the corresponding acetamide. This protects the amino group from the harsh conditions of the subsequent nitration step.

-

Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the aromatic ring. The position of nitration would be directed by the existing substituents.

-

Deprotection: Finally, the protecting acetyl group would be removed by acid or base-catalyzed hydrolysis to yield the desired this compound.

Purification and Characterization Workflow:

Caption: A general workflow for the purification and characterization of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific published data on the biological activity and mechanism of action of this compound. The presence of the nitro group and the benzonitrile scaffold suggests potential for biological activity, as these moieties are found in numerous pharmacologically active compounds.[7][8][9]

-

Nitroaromatic Compounds: The nitro group is a known pharmacophore in various drugs, contributing to antimicrobial, anticancer, and other therapeutic effects.[9] Its biological activity is often mediated through redox cycling.[9]

-

Nitrile-Containing Pharmaceuticals: The nitrile group is present in a wide range of approved drugs and acts as a key pharmacophore, often participating in hydrogen bonding or acting as a bioisostere.[8]

It is important to note that while the structurally related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor to the EGFR inhibitor Gefitinib, there is no evidence to suggest that this compound is involved in the same signaling pathway. Further research, including biological screening and mechanistic studies, is required to elucidate any potential therapeutic applications of this compound.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While there is a significant gap in the publicly available experimental data regarding its synthesis, spectroscopic characterization, and biological activity, this technical guide provides a foundational understanding based on its known properties and data from analogous compounds. Researchers are encouraged to perform thorough experimental validation for any intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 87376-25-8 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 87376-25-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 4-Nitrobenzonitrile(619-72-7) 1H NMR [m.chemicalbook.com]

- 9. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]

Theoretical Exploration of 2-Amino-4-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2-Amino-4-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this document leverages findings from closely related analogs, such as 2-amino-5-nitrobenzonitrile and other substituted benzonitriles, to provide a predictive framework for its structural, spectroscopic, and electronic properties.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N). The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups significantly influences the molecule's geometry and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-NH₂ | ~1.37 Å |

| C-NO₂ | ~1.47 Å |

| C-C≡N | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-C-C (aromatic) | ~120° |

| H-N-H | ~115° |

| O-N-O | ~125° |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides valuable information about the functional groups present in a molecule. Theoretical calculations are used to predict the vibrational frequencies and assign them to specific vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H symmetric stretch | 3300 - 3400 |

| N-H asymmetric stretch | 3400 - 3500 | |

| N-H bending | 1600 - 1650 | |

| Nitrile (-C≡N) | C≡N stretch | 2210 - 2230 |

| Nitro (-NO₂) | NO₂ asymmetric stretch | 1500 - 1550 |

| NO₂ symmetric stretch | 1340 - 1380 | |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 |

The position of the C≡N stretching vibration is sensitive to the electronic environment. Electron-withdrawing groups tend to increase the wavenumber, while electron-donating groups decrease it.[2]

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For similar aromatic compounds, the HOMO-LUMO energy gap typically falls in the range of 3.4 to 3.6 eV.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent low electron density (electrophilic sites). For this compound, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are expected to be the most electron-rich regions, while the hydrogen atoms of the amino group would be the most electron-poor.

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative measure of the charge distribution on each atom. The nitrogen atoms of the amino and nitrile groups, as well as the oxygen atoms of the nitro group, are expected to have negative Mulliken charges, indicating their nucleophilic character.[1]

Table 3: Predicted Global Reactivity Descriptors (Based on Analogous Compounds)

| Parameter | Definition | Predicted Value |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | ~ -3.0 eV |

| Energy Gap (Egap) | ELUMO - EHOMO | ~ 3.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 1.75 eV |

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant first-order hyperpolarizability (β) are of interest for applications in non-linear optics. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂, -C≡N) groups suggests that this compound may exhibit NLO properties. Theoretical calculations of the dipole moment (μ) and hyperpolarizability (β) can predict the NLO activity of the molecule.

Experimental and Computational Protocols

Computational Details

Theoretical studies on molecules like this compound are typically performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p).[1] The computational workflow generally involves:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra.

-

Calculation of Electronic Properties: Various electronic properties, including HOMO-LUMO energies, MEP, and Mulliken charges, are calculated at the optimized geometry.

-

NLO Property Calculation: The dipole moment and first-order hyperpolarizability are calculated to assess the NLO potential.

Spectroscopic Methods

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹ using a spectrophotometer with the sample prepared as a KBr pellet.[1]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) in the range of 200-400 nm to study the electronic transitions.[1] The absorption peaks correspond to π → π* and n → π* transitions within the aromatic ring and the nitrile group.[1]

Visualizations

References

Methodological & Application

Application Notes and Protocols for the Reduction of 2-Amino-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 2-Amino-4-nitrobenzonitrile to its corresponding diamine, 2,4-diaminobenzonitrile. This transformation is a critical step in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the selective reduction of aromatic nitro groups in the presence of a nitrile functionality.

Introduction

This compound is a valuable synthetic intermediate due to its multiple functional groups that allow for diverse chemical modifications. The selective reduction of the nitro group to an amine is a key transformation, yielding 2,4-diaminobenzonitrile, a precursor for various pharmaceuticals. The primary challenge in this reaction is to achieve high chemoselectivity, leaving the nitrile group intact. Several methods have been developed for this purpose, with the use of tin(II) chloride being a robust and widely cited approach.[1][2][3] Alternative methods, such as catalytic hydrogenation, can also be employed, although careful control of reaction conditions is necessary to prevent reduction of the nitrile.[4][5]

Data Presentation

The following table summarizes various methods applicable to the reduction of aromatic nitro compounds, with specific examples relevant to the reduction of nitrobenzonitriles.

| Method | Reagent and Conditions | Substrate | Product | Yield | Reference |

| Stannous Chloride Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, 40°C, 90 min | 2,4-Dinitrobenzonitrile | 2,4-Diaminobenzonitrile | 70% | [6] |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon), Methanol, 25°C, 18 h | 4-Amino-3-nitrobenzonitrile | 3,4-Diaminobenzonitrile | 90% | [5] |

| Iron Reduction | Fe powder, conc. HCl, Ethanol, Water, 80°C, 2-4 h | 4-Cyclopropyl-2-nitrobenzonitrile | 2-Amino-4-cyclopropylbenzonitrile | Not Specified | [7] |

| Zinc Reduction | Zinc dust, conc. HCl, 20-30°C | 2-Nitrobenzonitrile | 2-Aminobenzonitrile | 95% | [8] |

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is adapted from established procedures for the reduction of similar nitro-substituted benzonitriles and is recommended for its high selectivity towards the nitro group.[1][2][3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2,4-diaminobenzonitrile can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation

This method is an effective alternative, though optimization may be required to ensure the nitrile group is not reduced.[4][5]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

Equipment:

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Hydrogenation apparatus (optional)

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable reaction vessel.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Seal the vessel and evacuate the air, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 2,4-diaminobenzonitrile.

Mandatory Visualization

Caption: Experimental workflow for the reduction of this compound using SnCl₂.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

Application of 2-Amino-4-methoxy-5-nitrobenzonitrile in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzonitriles are a critical scaffold in medicinal chemistry for the development of targeted therapeutics.[1] Among these, 2-Amino-4-methoxy-5-nitrobenzonitrile has emerged as a key intermediate, particularly in the synthesis of quinazoline-based kinase inhibitors.[1] This compound's multifunctional structure, featuring an amine, a methoxy group, a nitro group, and a nitrile, provides a versatile platform for a variety of chemical transformations.[2] Its primary and most well-documented application is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a crucial therapeutic agent for treating non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1]

The unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, cyano) groups on the benzene ring imparts distinct reactivity, enabling selective modifications and the construction of complex heterocyclic systems. This document provides detailed application notes and protocols for the use of 2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives in the synthesis of kinase inhibitors, with a focus on Gefitinib.

Signaling Pathway: EGFR Inhibition by Gefitinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation, survival, and differentiation.[1] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling pathways that promote tumor growth.[1][2]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data: In Vitro Activity of Gefitinib

The following table summarizes the inhibitory activity of Gefitinib against various cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) |

| PC9 | Exon 19 Deletion | 11.64 - 13.06 |

| HCC827 | Exon 19 Deletion | 13.06 |

| H3255 | L858R | 3 |

| NR6wtEGFR | Wild-Type (low expression) | 22 |

| NR6M | EGFRvIII | 84 |

| H1650 | Exon 19 Deletion (Resistant) | 31,000 |

| H1975 | L858R + T790M | > 5000 |

| A549 | Wild-Type | > 10,000 |

Data sourced from multiple studies.[3][4][5][6][7]

Experimental Protocols

The synthesis of Gefitinib from a precursor derived from 2-Amino-4-methoxy-5-nitrobenzonitrile involves several key steps, including the reduction of the nitro group to form a diamine, which is crucial for the subsequent construction of the quinazoline ring.[1][2]

Protocol 1: Reduction of a 2-Amino-4-methoxy-5-nitrobenzonitrile Derivative

This protocol details a representative method for the reduction of the nitro group of a 2-Amino-4-methoxy-5-nitrobenzonitrile derivative to form the corresponding diamine, a critical intermediate for quinazoline synthesis.[2]

Materials:

-

2-Amino-4-methoxy-5-nitrobenzonitrile derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, suspend the 2-Amino-4-methoxy-5-nitrobenzonitrile derivative (1.0 eq) in ethanol.[2]

-

To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[2]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[2]

-

Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-diamino-4-methoxybenzonitrile derivative.[2]

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a Quinazolinone Intermediate

This protocol outlines the formation of the quinazoline ring, a core structure of Gefitinib, from an aminobenzoic acid derivative which can be obtained from the corresponding benzonitrile.

Materials:

-

2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (or a similar derivative)

-

Formamide

-

Ammonium formate

-

Methanol

Procedure:

-

Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[8]

-

Concentrate the reaction mass under reduced pressure at 140-150°C.[8]

-

Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[8]

-

Filter the solid obtained to yield the quinazolinone compound.[8] An expected yield of approximately 90% has been reported for a similar process.[1]

Experimental Workflow for Gefitinib Synthesis

The overall synthesis of Gefitinib is a multi-step process. A key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is derived from a precursor that undergoes nitration. This intermediate then proceeds through reduction and cyclization to form the quinazoline core, followed by chlorination and final coupling with 3-chloro-4-fluoroaniline.[1][9][10]

Caption: Experimental workflow for the synthesis of Gefitinib.

Conclusion

2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives are valuable and versatile building blocks in medicinal chemistry, with a prominent role in the synthesis of the EGFR kinase inhibitor, Gefitinib.[1] The strategic placement of its functional groups allows for a range of chemical manipulations, making it a key intermediate for drug discovery and development professionals.[1] The provided protocols and data serve as a resource for researchers working on the synthesis of quinazoline-based kinase inhibitors and other biologically active heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Amino-4-nitrobenzonitrile as a Precursor for Gefitinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The synthesis of this complex quinazoline derivative involves a multi-step process, with the careful selection of starting materials and intermediates being crucial for an efficient and high-yielding production. While various synthetic routes to Gefitinib have been explored, this document focuses on the utility of 2-amino-4-nitrobenzonitrile and its derivatives as key precursors. Specifically, we will detail a common and effective synthetic pathway commencing from a related, commercially available starting material, 2-amino-4-methoxybenzonitrile, which undergoes nitration to form a key intermediate analogous to a functionalized this compound derivative.

These application notes provide detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflow and the EGFR signaling pathway to aid researchers in the synthesis and understanding of Gefitinib.

Data Presentation

The following table summarizes the quantitative data for the key steps in a representative synthesis of Gefitinib, starting from a precursor that is structurally related to this compound. The yields are indicative and may vary based on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | 2-Amino-4-methoxybenzonitrile | N-(2-cyano-5-methoxyphenyl)acetamide | Acetic anhydride, Glacial acetic acid | - |

| 2 | N-(2-cyano-5-methoxyphenyl)acetamide | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | Fuming nitric acid, Concentrated sulfuric acid | - |

| 3 | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | 2-Amino-4-methoxy-5-nitrobenzonitrile | Concentrated hydrochloric acid, Ethanol | - |

| 4 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Iron powder, Acetic acid, Water | ~92 |

| 5 | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Formamide, Ammonium formate | ~90 |

| 6 | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Thionyl chloride or Phosphorus oxychloride | - |

| 7 | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Gefitinib | 3-Chloro-4-fluoroaniline, Isopropanol | ~99 |

Note: Yields are based on literature reports and may not be representative of all possible experimental outcomes. Some steps are part of a multi-step sequence where individual yields were not reported.

Experimental Protocols

The following protocols describe the synthesis of Gefitinib, starting from 2-amino-4-methoxybenzonitrile. This starting material is a close structural analog to the topic compound and its use allows for a well-documented synthetic route.

Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile

This step protects the amino group to direct the subsequent nitration to the desired position.

-

Materials: 2-Amino-4-methoxybenzonitrile, Acetic anhydride, Glacial acetic acid, Ice bath, Magnetic stirrer, Round-bottom flask, Distilled water.

-

Procedure:

-

Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath while stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.

-

Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

This step introduces the nitro group onto the benzene ring.

-

Materials: N-(2-cyano-5-methoxyphenyl)acetamide, Concentrated sulfuric acid (98%), Fuming nitric acid (70%), Ice-salt bath, Magnetic stirrer, Dropping funnel, Round-bottom flask.

-

Procedure:

-

In a round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.[1]

-

After the addition, continue stirring the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

-

Step 3: Deprotection to Yield 2-Amino-4-methoxy-5-nitrobenzonitrile

This step removes the acetyl protecting group to give the key precursor.

-

Materials: N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide, Ethanol, Concentrated hydrochloric acid, 10% Sodium hydroxide solution, Crushed ice, pH paper.

-

Procedure:

-

Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached to precipitate the product.[1]

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.

-

Step 4: Reduction of the Nitro Group

This crucial step converts the nitro group to an amine, which is essential for the subsequent cyclization reaction. The protocol below is for a related intermediate, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, and can be adapted.

-

Reagents: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (10 g), acetic acid (75 mL), water (75 mL), iron powder (7 g), ammonia solution.[2]

-

Procedure:

-

To a solution of 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitro benzonitrile in acetic acid and water, stir the reaction mass for about 10 minutes.

-

Add iron powder in portions over a period of 2 hours.

-

Stir the reaction mixture for about 30 minutes at room temperature.

-

Adjust the pH of the reaction mass to 8 using ammonia solution.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over sodium sulfate and concentrate to obtain 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. A patent describing this process reports a yield of 92%.[3]

-

Step 5: Cyclization to form the Quinazoline Ring

The diamino intermediate is cyclized to form the core quinazoline structure of Gefitinib.

-

Reagents: 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (a related intermediate, 450g), formamide (2250 ml), ammonium formate (200 gm).[4]

-

Procedure:

-

Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[2][4]

-

Concentrate the reaction mass under reduced pressure at 140-150°C.

-

Stir the residue in methanol at 45-50°C and then cool to 5-10°C.

-

Filter the solid obtained to yield the title compound, 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, with an expected yield of approximately 90%.[2][4]

-

Step 6: Chlorination of the Quinazolinone

The hydroxyl group on the quinazolinone is replaced with a chlorine atom to activate the molecule for the final coupling step.

-

Reagents: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, thionyl chloride or phosphorus oxychloride, catalytic DMF.

-

Procedure:

-

A mixture of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in a suitable solvent (e.g., toluene) is treated with thionyl chloride or phosphorus oxychloride and a catalytic amount of DMF.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which is often used in the next step without further purification.

-

Step 7: Synthesis of Gefitinib

The final step involves the coupling of the chlorinated quinazoline with 3-chloro-4-fluoroaniline.

-

Reagents: 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline (320g, 0.98mol), isopropanol (400ml), 3-chloro-4-fluoro-aniline (145g, 1mol) dissolved in isopropanol (100ml), potassium hydroxide (28g, 0.5mol).

-

Procedure:

-

To a solution of 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline in isopropanol, add the solution of 3-chloro-4-fluoro-aniline dropwise and stir at room temperature.

-

After the reaction is complete, add potassium hydroxide to the reaction solution and continue stirring at room temperature.

-

Filter the mixture, wash the filter cake with isopropanol and ethanol, and dry under vacuum to obtain Gefitinib. An expected yield of approximately 99% has been reported.

-

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Gefitinib

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-nitrobenzonitrile is a substituted aromatic compound that serves as a potential intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate and robust analytical methods are essential for confirming its identity, determining its purity, and ensuring the quality and consistency required in research and drug development settings.[1]

This document provides a comprehensive overview of the primary analytical techniques for the characterization of this compound. It is important to note that while detailed experimental data for this specific compound is not widely available in public databases, the protocols and data presented here are based on established methods for structurally similar compounds, such as 2-Amino-5-nitrobenzonitrile and other aromatic nitro compounds.[2][3][4] This information provides a strong framework for developing and executing analytical studies.[2]

Overall Analytical Workflow

A multi-technique approach is necessary for the comprehensive characterization of a chemical entity like this compound. The general workflow involves chromatographic separation for purity assessment and spectroscopic analysis for structural elucidation and functional group identification.

Caption: General workflow for the analytical characterization of a chemical compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are central to assessing the purity of this compound and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and concentration of this compound.[1] A reverse-phase method is generally suitable for this type of compound.[1]

Caption: Workflow for HPLC analysis of this compound.[1]

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is recommended.[1]

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[1][5]

-

HPLC Conditions: The following table outlines a starting point for method development.

| Parameter | Recommended Condition | Reference(s) |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [1] |

| Mobile Phase A | Water with 0.1% formic acid | [1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |

| Gradient Program | Start with a low percentage of B, increasing linearly over 15-20 minutes. | [1][5] |

| Flow Rate | 1.0 mL/min | [1] |

| Column Temperature | 30 °C | [1] |

| Injection Volume | 10 µL | [1] |

| UV Detection | 254 nm (or wavelength of maximum absorbance) | [1][5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[1] Due to the polar amino group, derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC analysis.[1][6]

Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight analyzer).[1][4]

-

Derivatization: React the sample with a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA.[1] This process converts the polar N-H group into a less polar trimethylsilyl derivative, improving chromatographic behavior. A typical procedure involves heating the sample with the reagent (e.g., 100 °C for several hours) before analysis.

-

Sample Preparation: Dissolve 1-5 mg of the derivatized sample in 1 mL of a suitable solvent (e.g., acetonitrile, ethyl acetate).[4] Dilute to a final concentration of 1-10 µg/mL and filter through a 0.22 µm syringe filter.[4]

-

GC-MS Conditions: The table below provides typical GC-MS parameters.

| Parameter | Recommended Condition | Reference(s) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. | [4] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | [4] |

| Inlet Temperature | 250 °C | [4] |

| Injection Mode | Splitless (1 µL) | [4] |